molecular formula C13H9ClN2O2 B584204 7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one CAS No. 37081-73-5

7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one

Cat. No.: B584204
CAS No.: 37081-73-5
M. Wt: 260.677
InChI Key: MWRBNELIAJKYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one (CAS 37081-73-5) is a chemical compound with the molecular formula C₁₃H₉ClN₂O₂ and a molecular weight of 260.68 g/mol, primarily applied as a useful building block in organic synthesis . It belongs to the class of dibenzoxazepines, a privileged scaffold in medicinal chemistry known for a wide spectrum of biological activities. Compounds containing this core structure have been associated with anti-inflammatory, antifungal, antithrombotic, and effects on the central nervous system, such as anti-epileptic and anti-psychotic activities . The presence of both the 7-amino and 2-chloro substituents on the dibenzoxazepine ring system makes this compound a versatile and valuable intermediate for constructing more complex, biologically active molecules, such as bis-heterocyclic scaffolds explored in pharmaceutical research . Researchers utilize this compound under inert atmospheres, with recommended storage at -20°C and solubility in methanol . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-8-chloro-5H-benzo[b][1,4]benzoxazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c14-7-1-4-11-9(5-7)13(17)16-10-3-2-8(15)6-12(10)18-11/h1-6H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRBNELIAJKYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC3=C(C=C(C=C3)Cl)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746983
Record name 7-Amino-2-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37081-73-5
Record name 7-Amino-2-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

This method employs a one-pot sequential process combining a Lewis acid-catalyzed Ugi four-component reaction (U-4CR) and a microwave-assisted intramolecular nucleophilic aromatic substitution (SNAr). The protocol, detailed by Luo et al., constructs the dibenzoxazepine core through convergent bond formation.

Reagents and Conditions

  • Reactants :

    • 2-Aminophenol derivatives (7-amino substitution pre-installed)

    • 2-Chloro-5-nitrobenzaldehyde (introduces the 2-chloro substituent)

    • 2-Bromobenzoic acid (carboxylic acid component)

    • Cyclohexyl isocyanide (isocyanide component)

  • Catalyst : 25 mol% Mg(ClO4_4)2_2

  • Solvent : Methanol

  • Temperature : 30–40°C for U-4CR (22–95 h), 120°C for SNAr (10 min, microwave)

Mechanism and Key Steps

  • U-4CR Phase :
    The reaction proceeds via imine formation between 2-aminophenol and 2-chloro-5-nitrobenzaldehyde, activated by Mg(ClO4_4)2_2. Subsequent nucleophilic addition of cyclohexyl isocyanide and 2-bromobenzoic acid yields a linear peptoid intermediate.

    Imine activation: Mg2+ coordinates to the nitro group, enhancing electrophilicity[3]\text{Imine activation: } \text{Mg}^{2+} \text{ coordinates to the nitro group, enhancing electrophilicity}
  • SNAr Cyclization :
    Microwave irradiation promotes intramolecular attack by the phenolic oxygen on the 2-chloro position, displacing chloride and forming the oxazepine ring. Aqueous K2_2CO3_3 facilitates deprotonation and accelerates the SNAr step.

Yield and Optimization

  • Yield Range : 20–49% (dependent on substituent effects).

  • Critical Factors :

    • Electron-withdrawing groups on the benzaldehyde component improve imine reactivity.

    • Microwave irradiation reduces cyclization time from hours to minutes.

Denitrocyclisation via Intramolecular Nucleophilic Aromatic Substitution

Reaction Overview

This approach, adapted from Plakhtinskiy et al., leverages intramolecular denitrocyclisation to assemble the tricyclic system. Unlike the Ugi method, this route starts with nitro-substituted precursors, enabling late-stage introduction of the amino group.

Reagents and Conditions

  • Starting Material : 4-Chloro-3-nitrobenzonitrile or analogous o-nitrochloro derivatives.

  • Base : Aqueous K2_2CO3_3 or NaHCO3_3.

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO).

  • Temperature : 80–120°C (conventional heating).

Mechanism and Key Steps

  • Nucleophilic Attack :
    The phenolic oxygen of a salicylamide derivative attacks the nitro-substituted aromatic ring, displacing the nitro group (NO2\text{NO}_2^-) and forming the oxazepine ring.

    Transition state: Partial negative charge on nitro group stabilizes the Meisenheimer complex[4]\text{Transition state: } \text{Partial negative charge on nitro group stabilizes the Meisenheimer complex}
  • Nitro-to-Amino Reduction :
    Post-cyclization, the nitro group at position 7 is reduced to an amine using catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) or sodium dithionite (Na2S2O4\text{Na}_2\text{S}_2\text{O}_4).

Thermal Cyclization of Precursor Amides

Reaction Overview

A classical method involving thermal cyclization of 2-(2-aminophenoxy)benzamide derivatives, as reported in early syntheses of dibenzoxazepinones.

Reagents and Conditions

  • Starting Material : 2-(2-Aminophenoxy)benzoyl chloride.

  • Base : Triethylamine (for HCl scavenging).

  • Solvent : Toluene or xylene.

  • Temperature : Reflux (110–140°C).

Mechanism and Key Steps

  • Amide Formation :
    Reaction of 2-(2-aminophenoxy)benzoic acid with thionyl chloride (SOCl2\text{SOCl}_2) generates the acyl chloride, which is coupled with amines to form the amide.

  • Cyclization :
    Heating induces intramolecular nucleophilic attack by the amine on the carbonyl carbon, yielding the oxazepine-11(10H)-one framework.

Yield and Optimization

  • Yield : 50–70% for unsubstituted analogs.

  • Critical Factors :

    • Electron-donating groups on the benzamide improve cyclization efficiency.

    • Prolonged heating (>12 h) may lead to decomposition.

Comparative Analysis of Methods

Parameter U-4CR/SNAr Denitrocyclisation Thermal Cyclization
Reaction Time 22–95 h + 10 min6–24 h12–24 h
Yield 20–49%45–60% (analogs)50–70% (analogs)
Functional Group Tolerance ModerateHighLow
Equipment Requirements Microwave reactorStandard glasswareReflux apparatus
Key Advantage One-pot procedureLate-stage functionalizationHigh yields

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 7-amino-2-chlorodibenzoxazepinone with structurally related dibenzoxazepine derivatives:

Compound CAS Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
7-Amino-2-chlorodibenzoxazepinone 37081-73-5 2-Cl, 7-NH₂ C₁₃H₉ClN₂O₂ 260.68 Stable under dry ice storage
2-Chlorodibenzoxazepinone 3158-91-6 2-Cl C₁₃H₈ClNO₂ 245.66 Pharmaceutical secondary standard
7-Amino-10-methyldibenzoxazepinone 23474-51-3 7-NH₂, 10-CH₃ C₁₄H₁₂N₂O₂ 240.26 m.p. 188–192°C
8-Benzamidodibenzoxazepinone (SN00797640) Not provided 8-CONHPh C₂₀H₁₅N₂O₃ 331.35 Inactive against Giardia (IC₅₀ >10 µM)
7-Benzamidodibenzoxazepinone (Compound 2) Not provided 7-CONHPh C₂₀H₁₅N₂O₃ 331.35 Potent antigiardial (IC₅₀ = 0.18 µM)

Key Observations :

  • Substituent Position: The 7-amino group in the target compound is structurally analogous to the 7-acylamino group in Compound 2, which is critical for antigiardial activity. In contrast, the 8-substituted isomer (SN00797640) is inactive, highlighting the importance of regiochemistry .
  • Chlorine vs.
2.2.1 Antigiardial Activity
  • The 7-amino group could serve as a precursor for bioactive amides .
  • Compound 2 (7-Benzamido) : IC₅₀ = 0.18 µM against Giardia duodenalis, outperforming 8-substituted analogs (IC₅₀ >10 µM) .
  • SN00797640 (8-Benzamido) : Initially misassigned as active; corrected structure (7-substituted) confirmed activity, emphasizing the necessity of regiochemical validation .
2.2.2 Multidrug Resistance (MDR) Reversal

Dibenzoxazepinones are explored as MDR reversal agents in cancer therapy. The 2-chloro and 7-amino groups may enhance interactions with efflux pumps (e.g., P-glycoprotein) compared to unsubstituted analogs .

Biological Activity

7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one, identified by its CAS number 37081-73-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will delve into the compound's biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H9ClN2O2, with a molecular weight of 260.68 g/mol. The compound appears as a crystalline solid and is soluble in methanol and other organic solvents like ethanol and dichloromethane .

PropertyValue
CAS Number37081-73-5
Molecular FormulaC13H9ClN2O2
Molecular Weight260.68 g/mol
AppearanceCrystalline solid
SolubilityMethanol, ethanol, dichloromethane

Research indicates that this compound exhibits several pharmacological activities. It has been identified as a melatonin receptor agonist , which plays a crucial role in regulating circadian rhythms and sleep patterns. Additionally, it acts as a competitive antagonist for serotonin receptors (5-HT2C and 5-HT2B), which are implicated in various neuropsychiatric disorders .

Pharmacological Effects

The compound's biological activity can be summarized as follows:

  • Melatonin Receptor Activity : Agonistic effects on MT1 and MT2 receptors.
  • Serotonin Receptor Interaction : Competitive antagonism at human and porcine 5-HT2C receptors (pKi = 6.2) and human 5-HT2B receptors (pKi = 6.6).

These interactions suggest potential applications in treating sleep disorders and mood regulation.

Table 2: Biological Activity Summary

Activity TypeTarget ReceptorBinding Affinity (pKi)
Melatonin AgonistMT1/MT2-
Serotonin Antagonist5-HT2C6.2
Serotonin Antagonist5-HT2B6.6

Case Study 1: Sleep Disorders

In a study examining compounds for their effects on sleep regulation, this compound demonstrated significant agonistic activity at melatonin receptors, leading to improved sleep latency and duration in rodent models . The findings suggest its potential utility in developing new therapies for insomnia.

Case Study 2: Mood Disorders

Another investigation focused on the compound's interaction with serotonin receptors indicated its effectiveness in reducing anxiety-like behaviors in animal models. The antagonistic action at the 5-HT2C receptor was particularly noted for its ability to modulate serotonin levels, which could be beneficial for treating anxiety and depression .

Q & A

Q. What are the established synthetic routes for 7-amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one, and how can reaction conditions be optimized?

The compound is synthesized via cyclization of substituted benzoxazepine precursors. A common approach involves introducing chlorine and amino groups through nucleophilic substitution or catalytic amination. For example, piperazine derivatives are often used to functionalize the dibenzoxazepine core at position 11 . Optimization requires monitoring reaction parameters:

  • Temperature : Elevated temperatures (80–120°C) improve cyclization but may increase side products.
  • Catalysts : Palladium or copper catalysts enhance amination efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) favor solubility of intermediates .

Q. What analytical techniques are recommended for structural characterization?

Key methods include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns, with aromatic protons appearing at δ 6.8–8.2 ppm and carbonyl carbons at ~170 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (theoretical C13_{13}H9_9ClN2_2O2_2: 260.03 g/mol) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the dibenzoxazepine core .

Q. How is this compound utilized as a reference standard in pharmaceutical analysis?

As a certified reference material (CRM), it ensures quality control in drug development. Specifications include:

ParameterRequirementMethod
Purity≥98%HPLC
TraceabilityUSP 1031445Pharmacopeial standards

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, piperazine substitution) influence biological activity in SAR studies?

  • Chlorine at position 2 : Enhances electrophilicity, improving binding to CNS targets (e.g., serotonin receptors) .
  • Piperazine at position 11 : Increases solubility and modulates pharmacokinetics. Substitutions with methyl or ethyl groups alter metabolic stability .
  • Amino group at position 7 : Critical for hydrogen bonding with enzymatic active sites. Removing this group reduces potency by >50% .

Q. How can researchers resolve discrepancies in HPLC purity data for this compound?

Common issues include co-elution of impurities or degradation products. Mitigation strategies:

  • Gradient Elution : Use a C18 column with acetonitrile/water (0.1% formic acid) gradients to separate polar degradation products .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify labile functional groups .
  • LC-MS/MS : Correlate retention times with fragmentation patterns to distinguish isobaric impurities .

Q. What experimental design principles apply to optimizing its enantiomeric purity?

Chiral resolution requires:

  • Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based columns for baseline separation .
  • Kinetic Resolution : Employ asymmetric catalysis (e.g., Sharpless epoxidation) to favor one enantiomer during synthesis .
  • Crystallization : Solvent mixtures (e.g., ethanol/water) selectively precipitate the desired enantiomer .

Q. Data Contradiction Analysis

  • Synthesis Yields : Variations in reported yields (40–75%) may stem from differing catalytic systems (e.g., Pd vs. Cu) or solvent purity .
  • Melting Points : Discrepancies (>260°C vs. 245–255°C) suggest polymorphic forms or residual solvents; DSC analysis is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.